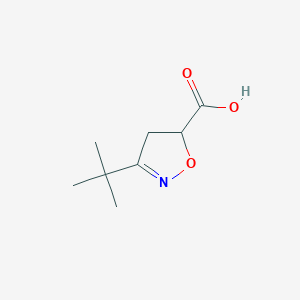

![molecular formula C24H16ClN3O3S2 B3016504 (Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1322023-81-3](/img/structure/B3016504.png)

(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

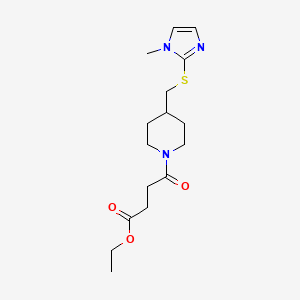

The compound "(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains several heterocyclic components, such as a thiophene ring, a quinoline moiety, and a benzothiazole group, which are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of the exact compound , they do provide insights into the synthesis of structurally related compounds. For instance, the synthesis of related quinazoline derivatives has been achieved through multi-step reactions, as described in the first paper . This process involves the formation of intramolecular hydrogen bonds, which could be a relevant consideration in the synthesis of our target compound. The second paper discusses the synthesis of a thiazolyl-containing compound, which also includes an imino group and a benzothiazolyl moiety . The methods described in these papers could potentially be adapted to synthesize the compound of interest, considering the similarities in the reactive groups and the overall molecular architecture.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using techniques such as 1H-NMR spectroscopy and X-ray crystallography . These techniques have revealed the presence of intramolecular hydrogen bonding, which is crucial for the stability of the molecule and could influence its reactivity. The exact molecular structure of "this compound" would likely exhibit similar intramolecular interactions, potentially affecting its tautomeric states and crystal packing.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present in its structure. The imino group, for example, could participate in various chemical reactions, such as nucleophilic addition or condensation reactions. The presence of a chloro substituent on the benzothiazole ring could also make it susceptible to nucleophilic aromatic substitution reactions. The synthesis of related compounds has involved the use of reagents like triethyl phosphate and triethylamine under specific conditions to achieve high yields . These insights could guide the development of reaction conditions for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms and aromatic systems suggests that it would exhibit significant electronic properties, potentially making it useful in electronic materials. The compound's solubility, melting point, and stability would be influenced by the intramolecular hydrogen bonding and the overall molecular conformation. While the exact properties of the compound are not discussed in the provided papers, the properties of similar compounds, such as solubility in organic solvents and crystallization behavior, have been characterized using experimental methods .

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in the synthesis of various biologically active compounds. For instance, Arab-Salmanabadi et al. (2015) synthesized a series of novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines, including this compound, characterized by elemental analysis, Mass spectroscopy, IR, 1H-NMR & 13C-NMR spectra, and X-ray diffraction studies (Arab-Salmanabadi, Dorvar & Notash, 2015).

Antimicrobial Activity

Research by Azeez and Abdullah (2019) on arylidene compounds from 2-iminothiazolidine-4-one derivatives, including this compound, showed potential antimicrobial activity against various bacteria (Azeez & Abdullah, 2019).

Chemical Reactions and Properties

Ermiş and Durmuş (2020) studied novel thiophene-benzothiazole derivative azomethine compounds, including this compound, focusing on microwave-assisted synthesis, spectroscopic characterization, and solvent effects on UV–Vis absorption (Ermiş & Durmuş, 2020).

Potential in Anticancer Research

Research on novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, including this compound, demonstrated promising anticancer activity. Bolakatti et al. (2020) highlighted their synthesis, biological evaluation, and in-silico insights, suggesting potential in developing anticancer agents (Bolakatti et al., 2020).

Applications in Organic Chemistry

Research by Wagle, Adhikari, and Kumari (2008) on novel 2,4-disubstituted thiazoles as potential antimicrobial agents, including this compound, explored its role in organic chemistry and potential medical applications (Wagle, Adhikari & Kumari, 2008).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-[4-chloro-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN3O3S2/c1-31-21(29)13-28-22-16(25)7-4-9-20(22)33-24(28)27-23(30)15-12-18(19-10-5-11-32-19)26-17-8-3-2-6-14(15)17/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQYMZDKPIRNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)

![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)

![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)

![N-[3-(dimethylamino)propyl]-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B3016436.png)

![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)

![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)